N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Historical Development of Thiazole-Benzamide Derivatives
Thiazole chemistry originated in 1887 with Arthur Hantzsch’s seminal work on the condensation of α-haloketones with thioamides to form thiazole cores. This method established the foundation for synthesizing biologically active heterocycles, with early applications focused on dyes and simple antimicrobial agents. The integration of benzamide groups into thiazole systems emerged in the mid-20th century, driven by discoveries that aromatic amides enhanced metabolic stability and target affinity. For example, the substitution of thiazole’s C2 position with benzamide moieties was shown to improve interactions with enzyme active sites, particularly in kinase inhibition.
A pivotal advancement occurred in the 1990s with the incorporation of pyrrolidinone rings into thiazole-benzamide scaffolds. This modification, exemplified by N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, introduced conformational rigidity and hydrogen-bonding capabilities, critical for modulating receptor selectivity. Synthetic routes evolved from classical Hantzsch cyclization to multicomponent reactions, enabling precise functionalization at the thiazole C4 and benzamide N1 positions.
Table 1: Key Structural Features and Historical Milestones
| Structural Component | Historical Innovation Period | Functional Role |
|---|---|---|
| Thiazole core | Late 19th century | Heterocyclic reactivity, π-π stacking |
| Benzamide substitution | 1950s–1970s | Metabolic stability, target affinity |
| Pyrrolidinone integration | 1990s–present | Conformational control, H-bond donor/acceptor |
Position in Contemporary Medicinal Chemistry Research
In modern drug discovery, this compound is studied for its dual capacity to engage hydrophobic pockets (via dimethoxyphenyl groups) and participate in polar interactions (through pyrrolidinone carbonyls). Recent publications highlight its role as a template for kinase inhibitors, particularly targeting tyrosine kinases implicated in oncology and inflammatory diseases. The compound’s 3,4-dimethoxyphenyl moiety enhances lipid solubility, facilitating blood-brain barrier penetration in neurotherapeutic applications.
Contemporary synthesis strategies emphasize atom economy and green chemistry. For instance, ligand-free palladium-catalyzed arylations enable direct functionalization of thiazole rings with aryl bromides at low catalyst loadings (0.001–0.1 mol%). Additionally, solventless mechanochemical grinding techniques have been employed to assemble 2,4-disubstituted thiazoles in >85% yield, reducing waste generation.
Table 2: Comparison of Traditional vs. Modern Synthesis Approaches
| Parameter | Hantzsch Method (1887) | Mechanochemical Grinding (2020s) |
|---|---|---|
| Reaction Time | 8–24 hours | 15–30 minutes |
| Catalyst | Acidic conditions | None |
| Solvent | Ethanol/dioxane | Solventless |
| Yield | 40–60% | 85–95% |
Conceptual Framework and Research Significance
The compound’s design embodies three principles: heterocyclic diversity , conformational restraint , and targeted hydrophobicity . The thiazole ring serves as a π-deficient aromatic system, favoring interactions with ATP-binding pockets in kinases. The benzamide group introduces planar rigidity, while the pyrrolidinone’s lactam ring adopts an envelope conformation, optimizing hydrogen bonding with residues like Asp381 in VEGFR-2.
Research significance lies in its modularity: the 3,4-dimethoxyphenyl and pyrrolidinone units can be independently modified to tune pharmacokinetic and pharmacodynamic profiles. For example, replacing methoxy groups with ethoxy or halogens alters logP values without disrupting thiazole-mediated binding. Furthermore, the compound’s synthetic accessibility via one-pot multicomponent reactions supports high-throughput derivative screening.
Structural-Activity Insights :
- Thiazole C4 Substituents : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance kinase inhibition by occupying allosteric pockets.
- Benzamide N1 Position : Electron-withdrawing groups (e.g., pyrrolidinone) increase electrophilicity, favoring covalent interactions with cysteine residues.
- Pyrrolidinone C2 Carbonyl : Serves as a hydrogen-bond acceptor, critical for maintaining binding pose stability.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-29-17-8-5-14(11-18(17)30-2)16-12-31-22(23-16)24-21(28)13-3-6-15(7-4-13)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESVZRBQAJWIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The pyrrolidine-2,5-dione moiety may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
a) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
- Structural Differences : Replaces the thiazole-linked dimethoxyphenyl group with a dimethylpyrrole ring.
- Functional Impact: MPPB enhances monoclonal antibody (mAb) production in recombinant CHO cells by increasing glucose uptake and ATP levels but suppresses galactosylation, a critical quality attribute for therapeutic mAbs .
- Alkylpyrrole derivatives (e.g., compounds 9–14 in Table 1) caused <50% cell viability, whereas the target compound’s dimethoxyphenyl-thiazole scaffold may offer better biocompatibility .
Table 1. Key Data from Pyrrole Derivatives (Adapted from )
| Compound | Cell-Specific Productivity (vs. Control) | Cell Viability (%) |
|---|---|---|
| MPPB | 7.8x | >80 |
| Alkylpyrrole-9 | 5.2x | 45 |
| 2,5-Dimethylpyrrole (13) | 6.1x | 85 |
b) EMAC2060 and EMAC2061 (Thiazol-2-yl Hydrazine Derivatives)
- Structural Differences : Feature hydrazine-linked methoxyphenyl or dichlorophenyl groups instead of the direct dimethoxyphenyl substitution.
- Functional Impact :
- These compounds were synthesized for dual inhibition of HIV-1 RT polymerase and ribonuclease. Lower reaction yields (<80%) suggest synthetic challenges compared to the target compound, which may benefit from more straightforward coupling reactions .
- The dichlorophenyl group in EMAC2061 introduces steric and electronic effects that could enhance target binding but reduce solubility relative to the dimethoxy substituents in the target compound .
Compounds with Dioxopyrrolidin-1-yl Benzamide Scaffolds
a) N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CM999689)
- Structural Differences : Replaces the thiazole ring with a thiadiazole and incorporates an adamantane group.
- Thiadiazole rings often exhibit stronger hydrogen-bonding capacity than thiazoles, which may alter binding kinetics .
b) 4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
- Structural Differences : Substitutes the thiazole with a benzothiazole ring and adds ethyl/fluoro groups.
- Functional Impact :
Thiazole-Based Compounds with Varied Substitutions
a) 4-[3-(2-Amino-4-thiazolyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic Acid (733031-25-9)
- Structural Differences: Combines amino-thiazole and dimethylpyrrole groups on a benzoic acid backbone.
- Functional Impact: The free carboxylic acid group enhances solubility but limits membrane permeability compared to the benzamide in the target compound. The amino-thiazole may engage in additional hydrogen bonding, useful in enzyme inhibition .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 442.51 g/mol. The compound features a thiazole ring and a dioxopyrrolidine moiety, which are critical for its biological activity.
Research indicates that the compound enhances monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. It does so by:
- Suppressing Cell Growth : The compound reduces cell proliferation rates, which can lead to increased productivity in specific cell cultures.
- Increasing Glucose Uptake : It enhances the cell-specific glucose uptake rate, providing more energy for antibody production.
- Boosting ATP Levels : The intracellular adenosine triphosphate (ATP) levels rise, indicating improved metabolic activity during antibody synthesis.
- Modulating Glycosylation : The compound suppresses galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic proteins .
Case Studies
- Monoclonal Antibody Production :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Monoclonal Antibody Production | Increased yield | Suppression of cell growth; enhanced glucose uptake |
| Intracellular ATP Levels | Increased | Enhanced metabolic activity |
| Glycosylation Control | Reduced galactosylation | Modulation of glycan profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
